2,4-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-5-carboxamide
Description
This compound features a thiazole-5-carboxamide core substituted with methyl groups at positions 2 and 2. Such scaffolds are often explored for kinase inhibition or metabolic regulation due to their heterocyclic frameworks .
Properties
IUPAC Name |
2,4-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-9-13(20-10(2)17-9)14(19)15-7-11-8-16-18-6-4-3-5-12(11)18/h8H,3-7H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBJSPROFBTGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=C3CCCCN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound is part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
It is synthesized by 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide. This process affords 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acid monoamides which are further converted to corresponding differentiated diamides. The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound is part of a class of nitrogen-containing heterocycles, which are structural elements of natural products and pharmaceutically active compounds. These compounds often interact with various biochemical pathways, but the specific pathways affected by this compound require further investigation.
Biological Activity
The compound 2,4-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-5-carboxamide is a member of the thiazole and pyrazolo[1,5-a]pyridine families, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that combines a thiazole moiety with a tetrahydropyrazolo[1,5-a]pyridine. Its chemical properties are significant in determining its biological activity. The molecular formula is , and it possesses unique functional groups that contribute to its interaction with biological targets.
The biological activity of 2,4-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-5-carboxamide is primarily mediated through its interactions with specific enzymes and receptors. The pyrazolo[1,5-a]pyridine core is known to inhibit various enzymes involved in inflammatory pathways and cell signaling.
Target Enzymes
- Dihydroorotate dehydrogenase (DHODH) : This compound has shown potential as an inhibitor of DHODH, which plays a crucial role in the de novo synthesis of pyrimidines. Inhibiting this enzyme can lead to immunosuppressive effects and is relevant in the treatment of autoimmune diseases .
- Cyclooxygenase (COX) : Compounds with similar structures have been identified as selective COX-2 inhibitors, which are important in reducing inflammation and pain .
Pharmacological Effects
The pharmacological effects of this compound have been evaluated in various studies:
- Anti-inflammatory Activity : Similar compounds have demonstrated significant inhibition of inflammatory cytokines such as IL-17 and TNFα. For instance, structural analogs exhibited IC50 values ranging from 0.1 to 1 μM against these cytokines .
- Antimicrobial Activity : The thiazole and pyrazole derivatives have been investigated for their antimicrobial properties. Some studies indicate that these compounds can inhibit bacterial growth effectively .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Immunosuppressive Effects : A study on pyrazolo compounds demonstrated their efficacy in reducing T-cell proliferation by inhibiting DHODH activity. This suggests potential applications in transplant medicine and autoimmune conditions .
- Cancer Research : Investigations into the anti-cancer properties of pyrazolo derivatives revealed their ability to induce apoptosis in cancer cell lines through modulation of signaling pathways involving p38 MAPK .
- Neuroprotective Effects : Some tetrahydropyrazolo derivatives have been studied for their neuroprotective effects against neurodegenerative diseases by targeting oxidative stress pathways .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analog: 4-Methyl-N-(6-Methyl-1,3-Benzothiazol-2-yl)-2-(Pyridin-3-yl)-1,3-Thiazole-5-Carboxamide (CAS 938022-31-2)
- Structural Differences : Replaces the tetrahydropyrazolo[1,5-a]pyridine moiety with a pyridinyl group and substitutes the benzothiazole ring.
- Synthesis : Similar to , which describes coupling ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate with amines using classic coupling reagents. The target compound likely follows an analogous pathway but employs a tetrahydropyrazolo-containing amine .
- Physicochemical Properties: Higher molecular weight (434.84 vs.
Structural Analog: N-(4-Chlorophenyl)-5-(4-Methylphenyl)-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-2-Carboxamide (CAS 310451-48-0)
- Structural Differences : Features a pyrimidine ring instead of pyridine in the tetrahydropyrazolo system and introduces a trifluoromethyl group.
- Functional Implications : The trifluoromethyl group enhances metabolic stability and lipophilicity, which may improve blood-brain barrier penetration compared to the target compound .
Structural Analog: 5-Methyl-N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)Isoxazole-4-Carboxamide (CAS 2034334-37-5)
- Structural Differences : Substitutes the thiazole ring with an isoxazole and alters the substitution pattern on the tetrahydropyrazolo core.
- Synthetic Pathway : Likely synthesized via amide coupling, as described in , but starting from isoxazole carboxylate intermediates .
Key Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
